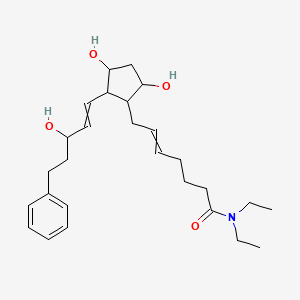
Bimatoprost diethyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bimatoprost diethyl amide is a synthetic analog of prostaglandin F2α. It is primarily known for its application in ophthalmology, particularly in the treatment of glaucoma and ocular hypertension. This compound works by increasing the outflow of aqueous humor from the eye, thereby reducing intraocular pressure. This compound is also used in cosmetic products to enhance eyelash growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bimatoprost diethyl amide involves several steps, starting from readily available prostaglandin intermediates. The key steps include the formation of the prostaglandin backbone, followed by the introduction of the diethyl amide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are stringent to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Bimatoprost diethyl amide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Bimatoprost diethyl amide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Research on its effects on cellular processes and signaling pathways is ongoing.
Medicine: Its primary application is in the treatment of glaucoma and ocular hypertension. It is also used in cosmetic products to promote eyelash growth.
Industry: The compound is used in the formulation of various pharmaceutical and cosmetic products.
Mechanism of Action
Bimatoprost diethyl amide exerts its effects by mimicking the activity of prostaglandins. It binds to prostaglandin receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. The compound also affects the growth phase of hair follicles, which is why it is used in cosmetic products for eyelash growth.
Comparison with Similar Compounds
Similar Compounds
- Latanoprost
- Travoprost
- Tafluprost
- Unoprostone
Uniqueness
Bimatoprost diethyl amide is unique due to its specific structural modifications, which enhance its efficacy and reduce side effects compared to other prostaglandin analogs. Its diethyl amide group distinguishes it from other compounds like latanoprost and travoprost, which have different functional groups.
Properties
Molecular Formula |
C27H41NO4 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]-N,N-diethylhept-5-enamide |
InChI |
InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3 |
InChI Key |
CDQCYBXRNLOTSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767985.png)
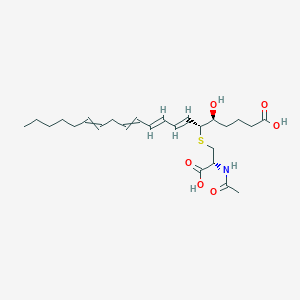
![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B10768008.png)
![7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B10768011.png)
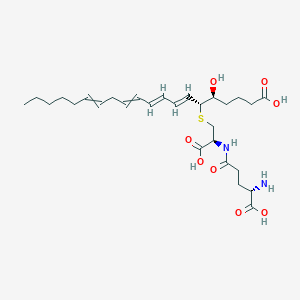
![(E)-7-[(1S,2R,3R,5S)-3-[(E,3S)-3-hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10768025.png)
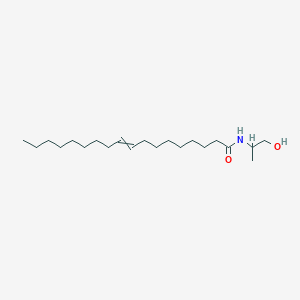
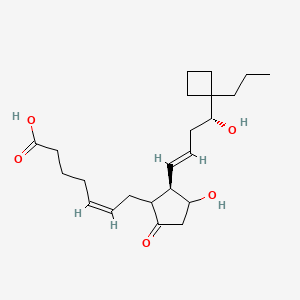
![7-[(5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10768031.png)
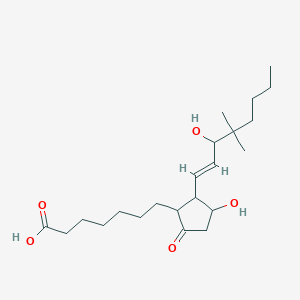

![(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768046.png)
![(Z)-7-[(5R,6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B10768062.png)

